molecular formula C19H16BrNO4 B295641 4-[4-(2-bromoethoxy)-3-methoxybenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one

4-[4-(2-bromoethoxy)-3-methoxybenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No. B295641
M. Wt: 402.2 g/mol
InChI Key: HTDTVAQDNZWASE-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2-bromoethoxy)-3-methoxybenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one, also known as BMB, is a chemical compound that has shown potential in various scientific research applications. In

Mechanism of Action

The mechanism of action of 4-[4-(2-bromoethoxy)-3-methoxybenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 4-[4-(2-bromoethoxy)-3-methoxybenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of certain enzymes involved in cancer cell growth. In the brain, 4-[4-(2-bromoethoxy)-3-methoxybenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one has been found to reduce oxidative stress and inflammation, which are both involved in neurodegenerative diseases.
Biochemical and Physiological Effects
4-[4-(2-bromoethoxy)-3-methoxybenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one has been found to have various biochemical and physiological effects, including reducing oxidative stress, inhibiting cell proliferation, inducing apoptosis, and reducing inflammation. 4-[4-(2-bromoethoxy)-3-methoxybenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one has also been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[4-(2-bromoethoxy)-3-methoxybenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one in lab experiments is its ability to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, 4-[4-(2-bromoethoxy)-3-methoxybenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one has shown neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases. However, one limitation of using 4-[4-(2-bromoethoxy)-3-methoxybenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for 4-[4-(2-bromoethoxy)-3-methoxybenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one research, including exploring its potential as a therapeutic agent for cancer and neurodegenerative diseases, investigating its mechanism of action, and improving its solubility and bioavailability. Additionally, further research is needed to determine the safety and toxicity of 4-[4-(2-bromoethoxy)-3-methoxybenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one in vivo.

Synthesis Methods

4-[4-(2-bromoethoxy)-3-methoxybenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one can be synthesized through a multistep reaction process starting with the reaction of 2-bromoethanol and 3-methoxybenzaldehyde to form 4-(2-bromoethoxy)-3-methoxybenzaldehyde. This intermediate compound is then reacted with 2-phenyl-1,3-oxazol-5(4H)-one in the presence of a base to yield 4-[4-(2-bromoethoxy)-3-methoxybenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one.

Scientific Research Applications

4-[4-(2-bromoethoxy)-3-methoxybenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one has shown potential in various scientific research applications, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, 4-[4-(2-bromoethoxy)-3-methoxybenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-[4-(2-bromoethoxy)-3-methoxybenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one has also shown neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 4-[4-(2-bromoethoxy)-3-methoxybenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one has exhibited antimicrobial activity against various bacteria and fungi.

properties

Molecular Formula

C19H16BrNO4

Molecular Weight

402.2 g/mol

IUPAC Name

(4Z)-4-[[4-(2-bromoethoxy)-3-methoxyphenyl]methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C19H16BrNO4/c1-23-17-12-13(7-8-16(17)24-10-9-20)11-15-19(22)25-18(21-15)14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3/b15-11-

InChI Key

HTDTVAQDNZWASE-PTNGSMBKSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3)OCCBr

SMILES

COC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OCCBr

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OCCBr

Origin of Product

United States

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